methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate
Description
Methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate is a spirocyclic isoquinoline derivative featuring a beta-alaninate ester moiety. The compound’s core structure includes a cyclopentane ring fused to an isoquinoline system, with a 2-methylpropyl (isobutyl) substituent at the 2'-position and a methyl ester of beta-alanine linked via a carbonyl group at the 4'-position.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 3-[[2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H30N2O4/c1-15(2)14-24-21(27)17-9-5-4-8-16(17)19(22(24)11-6-7-12-22)20(26)23-13-10-18(25)28-3/h4-5,8-9,15,19H,6-7,10-14H2,1-3H3,(H,23,26) |
InChI Key |
QBMKBQUQDQDEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate typically involves multiple steps. The starting materials often include cyclopentane derivatives and isoquinoline compounds. The key steps in the synthesis may involve:
- Formation of the spiro structure through cyclization reactions.
- Introduction of the methylpropyl group via alkylation reactions.
- Coupling of the isoquinoline moiety with beta-alanine using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl N-{[2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl N-{[2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2'-Cyclohexyl-1'-Oxo-1',4'-Dihydro-2'H-Spiro[cyclopentane-1,3'-Isoquinoline]-4'-Carboxylic Acid
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- Key Features: Substituent: Cyclohexyl at 2'-position. Functional Group: Carboxylic acid at 4'-position. The cyclohexyl group increases steric bulk compared to the isobutyl group, which may affect binding affinity in biological systems .
2'-(2-Furylmethyl)-1'-Oxo-1',4'-Dihydro-2'H-Spiro[cyclopentane-1,3'-Isoquinoline]-4'-Carboxylic Acid
- Molecular Formula: Not explicitly stated, but structurally similar to .
- Key Features :
- Substituent: Furylmethyl at 2'-position.
- Functional Group: Carboxylic acid at 4'-position.
- Comparison : The furylmethyl group introduces aromatic and polar characteristics, differing from the aliphatic isobutyl group in the target compound. This substitution could alter metabolic stability and interaction with aromatic binding pockets .
2'-Benzyl-N-(3-Ethoxypropyl)-1'-Oxo-1',4'-Dihydro-2'H-Spiro[cyclopentane-1,3'-Isoquinoline]-4'-Carboxamide
- Molecular Formula : C₂₆H₃₂N₂O₃
- Molecular Weight : 420.5 g/mol
- Key Features: Substituent: Benzyl at 2'-position. Functional Group: Carboxamide with an ethoxypropyl side chain. The carboxamide group may improve metabolic stability relative to esters but could reduce solubility .
2'-(2-Methoxyethyl)-1'-Oxo-N-[4-(Propan-2-yl)Phenyl]-1',4'-Dihydro-2'H-Spiro[cyclopentane-1,3'-Isoquinoline]-4'-Carboxamide
- Molecular Formula : C₂₇H₃₁N₃O₃
- Molecular Weight : 445.6 g/mol
- Key Features :
- Substituent: Methoxyethyl at 2'-position.
- Functional Group: Carboxamide with a para-isopropylphenyl group.
- Comparison : The methoxyethyl group introduces polarity and flexibility, while the isopropylphenyl moiety enhances steric bulk and lipophilicity. This compound’s carboxamide linkage contrasts with the ester in the target molecule, affecting hydrolysis rates and receptor interactions .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which contribute to its potential biological interactions. The structure includes a spirocyclic isoquinoline moiety, which is often associated with various pharmacological activities.
Molecular Formula
- Chemical Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
Pharmacological Potential
Research indicates that compounds with isoquinoline structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Isoquinolines have been reported to possess antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate may share similar properties due to its structural characteristics.
- Anticancer Activity : Some studies have indicated that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated but warrants investigation.
The biological activity of isoquinoline derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroactive properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Isoquinoline A | Antibacterial | |
| Isoquinoline B | Anticancer | |
| Methyl N-{...} | TBD (to be determined) | Current Study |
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of related isoquinoline compounds demonstrated significant activity against Gram-positive bacteria. The study highlighted the potential for similar effectiveness in this compound based on structural similarities.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on isoquinoline derivatives showed promising results in inducing cytotoxicity in various cancer cell lines. The mechanism was linked to apoptosis and cell cycle disruption. Further research is necessary to confirm whether the methyl N-{...} compound exhibits comparable effects.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C for cyclization steps), solvent selection (e.g., polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for spirocycle formation). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Structural confirmation should employ H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the spirocyclic structure and substituent positions. For example, H NMR peaks at δ 2.78–3.78 ppm often indicate cyclopentane and isoquinoline protons. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99% for biological assays) .
Q. How should researchers optimize solvent systems for solubility and stability during experiments?
Use polar aprotic solvents (e.g., DMSO or DMF) for dissolution in biological assays. For stability studies, avoid aqueous buffers with extreme pH (<3 or >10) to prevent hydrolysis of the ester or amide groups. Pre-solubility testing via dynamic light scattering (DLS) is recommended to avoid aggregation .
Advanced Research Questions
Q. How does the spirocyclopentane-isoquinoline configuration influence biological activity compared to non-spiro derivatives?
The spiro architecture imposes conformational rigidity, enhancing binding affinity to target proteins (e.g., kinases or GPCRs) by reducing entropy loss upon binding. Comparative studies with linear isoquinoline analogs show a 3–5-fold increase in IC values for spiro derivatives in enzyme inhibition assays. Molecular docking simulations further validate these findings .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values)?
Replicate assays under standardized conditions (pH, temperature, and cell line passage number). Verify compound purity via HPLC and assess batch-to-batch variability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Structural analogs with modified substituents (e.g., fluorobenzyl vs. chlorobenzyl) can isolate activity contributors .
Q. How can researchers address challenges in purifying this compound during scale-up synthesis?
Implement continuous-flow reactors to improve yield and reduce side products. Use reverse-phase flash chromatography with C18 columns for intermediate purification. For final stages, preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) achieves >99% purity. Monitor degradation products using LC-MS .
Q. What computational methods predict the impact of substituents (e.g., 2-methylpropyl) on solubility and membrane permeability?
Quantitative Structure-Property Relationship (QSPR) models calculate logP values to estimate lipophilicity. Molecular dynamics (MD) simulations assess membrane penetration by tracking free-energy profiles across lipid bilayers. For example, the 2-methylpropyl group increases logP by ~0.5 units, favoring blood-brain barrier penetration in neuroactive compounds .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show degradation <5% over 6 months at -20°C in inert atmospheres (argon). At room temperature, hydrolysis of the beta-alaninate ester occurs within 72 hours in aqueous solutions (pH 7.4). Lyophilization with cryoprotectants (e.g., trehalose) extends stability for in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
